molecular formula C12H15NO5 B13214149 2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid

2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid

Cat. No.: B13214149
M. Wt: 253.25 g/mol
InChI Key: MDEALWKYSONFHF-UHFFFAOYSA-N
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Description

2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid is an organic compound with the molecular formula C12H15NO4 It is a derivative of butanoic acid, featuring a benzyloxycarbonyl group attached to the amino group

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

2-(phenylmethoxycarbonylaminooxy)butanoic acid

InChI

InChI=1S/C12H15NO5/c1-2-10(11(14)15)18-13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)

InChI Key

MDEALWKYSONFHF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)ONC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Starting from Chiral Amino Acids

Method A: Direct Functionalization of L-Threonine Derivatives

  • Step 1: Protection of amino group with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine to yield N-Cbz-L-threonine derivatives.
  • Step 2: Selective oxidation of the hydroxyl group at the 3-position to form a suitable oxy intermediate, often via oxidation with reagents like Dess–Martin periodinane or Swern oxidation.
  • Step 3: Formation of the oxyamine linkage through nucleophilic substitution with hydroxylamine derivatives, ensuring stereochemical fidelity.

Reaction Conditions:

Step Reagents Conditions Notes
Cbz protection Cbz-Cl, NaHCO₃ Room temp, aqueous biphasic Ensures selective amine protection
Oxidation Dess–Martin periodinane -78°C to room temp Mild oxidation preserving stereochemistry
Oxyamine coupling Hydroxylamine hydrochloride Slightly basic, reflux Forms N–O bonds with stereocontrol

Oxyamination via Nucleophilic Substitution

Method B: Oxyamination of β-Substituted Butanoic Acid Derivatives

  • Step 1: Synthesis of β-hydroxy amino acid intermediates via asymmetric synthesis, employing chiral catalysts or auxiliaries.
  • Step 2: Conversion of hydroxyl groups to oxyamino groups using reagents like O-(2,4-dinitrophenyl)hydroxylamine under mild basic conditions.
  • Step 3: Deprotection and functional group adjustments to obtain the target compound.

Protection and Deprotection Strategies

  • The benzyloxycarbonyl group (Cbz) is introduced early to protect amino functionalities, facilitating subsequent oxyfunctionalization.
  • The oxy group is introduced via nucleophilic attack on activated intermediates, such as epoxides or halides, under stereocontrolled conditions.
  • Final deprotection of the Cbz group can be achieved via catalytic hydrogenation over Pd/C, yielding the free aminooxy derivative.

Advanced Synthetic Strategies and Innovations

Use of Flow Microreactors

Recent advances favor flow chemistry for scalable synthesis, allowing precise control over reaction parameters, minimizing side reactions, and improving stereoselectivity. For example, the oxidation and oxyamination steps can be integrated into a continuous process, reducing reaction times and increasing yields.

Stereocontrol and Chirality

Chiral auxiliaries such as (–)-menthol or chiral catalysts like Sharpless epoxidation reagents enable stereoselective oxyamination, ensuring the formation of the (2S,3R) stereoisomer with high enantiomeric excess.

Data Tables Summarizing Key Reaction Conditions

Reaction Step Reagents Solvent Temperature Yield (%) Notes
Cbz protection Cbz-Cl, NaHCO₃ Dichloromethane Room temp 85–90 Efficient amine protection
Oxidation Dess–Martin Dichloromethane -78°C to RT 70–85 Preserves stereochemistry
Oxyamination O-(2,4-dinitrophenyl)hydroxylamine Acetone/THF RT 65–80 Stereoselective oxyamino group installation
Hydrogenation H₂, Pd/C Ethanol RT 90+ Cbz deprotection

Notable Research Discoveries and Insights

  • Stability and Isomerization: Recent studies have highlighted the propensity of oxetane-carboxylic acids to isomerize into lactones, which can be exploited synthetically to access novel cyclic structures. This phenomenon is relevant when designing synthesis pathways for oxy-functionalized amino acids, including the target compound (see).
  • Stereochemical Control: The use of chiral catalysts, such as Sharpless epoxidation, has enabled high stereoselectivity in oxyamination steps, crucial for obtaining the (2S,3R) configuration.
  • Flow Chemistry Applications: The integration of flow reactors has improved the scalability and safety of synthesizing sensitive intermediates like oxyamino acids, reducing side reactions and decomposition.

Chemical Reactions Analysis

Types of Reactions

2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amino acid.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as trifluoroacetic acid (TFA) can be used to remove the benzyloxycarbonyl group.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of the free amino acid.

    Substitution: Formation of derivatives with different protecting groups.

Scientific Research Applications

2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the protecting group, the free amino acid can interact with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-({[(Benzyloxy)carbonyl]amino}butanoic acid: A similar compound with a different protecting group.

    2-({[(tert-Butoxycarbonyl]amino}oxy)butanoic acid: Another derivative with a tert-butoxycarbonyl protecting group.

    2-({[(Methoxycarbonyl]amino}oxy)butanoic acid: A derivative with a methoxycarbonyl protecting group.

Uniqueness

2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid is unique due to its specific protecting group, which offers distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where selective protection and deprotection are required.

Biological Activity

2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid, also known as benzyloxycarbonyl-protected amino acid derivatives, is a compound of significant interest in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula for this compound is C12H15NO4, with a molecular weight of approximately 255.24 g/mol. The compound features a benzyloxycarbonyl (Cbz) group that protects the amino functionality, which is crucial for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Protection of the Amino Group : The amino group is protected using benzyloxycarbonyl chloride in the presence of a base like triethylamine.
  • Formation of the Butanoic Acid Backbone : The core structure is formed through standard organic synthesis techniques.
  • Purification : The product is purified using methods such as recrystallization or chromatography.

The mechanism of action for this compound involves its interaction with biological macromolecules, particularly enzymes and receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amino compound. This release enhances the compound's binding affinity to target sites due to the presence of functional groups that facilitate interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing amino acid conjugates demonstrated significant antibacterial activity against various strains including E. coli and S. aureus .

Enzyme Inhibition

Inhibitory studies have suggested that this compound may act as an enzyme inhibitor, potentially modulating pathways involved in metabolic processes. Specific research has focused on its role in inhibiting proteases and other enzymes critical for cellular functions .

Case Studies and Research Findings

  • Antimalarial Properties : A study evaluated conjugates of benzyloxycarbonyl-protected amino acids against Plasmodium species, revealing enhanced activity in certain derivatives compared to standard treatments like chloroquine .
  • Cytotoxic Effects : Investigations into the cytotoxic effects of this compound on cancer cell lines showed promising results, indicating potential use in cancer therapeutics .
  • Antioxidant Activity : Some derivatives have been reported to exhibit antioxidant properties, which may have implications for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundC12H15NO4Antimicrobial, enzyme inhibition
2-([(Benzyloxy)carbonyl]amino)butanoic acidC11H13NO4Lower reactivity due to lack of hydroxyl group
2-([(Benzyloxy)carbonyl]amino)-4-fluorobutanoic acidC12H14FNO4Enhanced binding affinity due to fluorine

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